molecular formula C7H6BrFO2S B1445280 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene CAS No. 1207970-78-2

1-Bromo-3-fluoro-5-(methylsulfonyl)benzene

Cat. No.: B1445280
CAS No.: 1207970-78-2
M. Wt: 253.09 g/mol
InChI Key: MUZWOUMGPHLUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-3-fluoro-5-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C7H6BrFO2S . It has a molecular weight of 235.101 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 235.101 .

Scientific Research Applications

  • Solubility Characteristics : The solubility of similar compounds, such as 1-fluoro-4-(methylsulfonyl)benzene, in various organic solvents has been studied, indicating the importance of understanding solvent interactions for practical applications (Qian, Wang, & Chen, 2014).

  • Synthetic Applications : The development of new reagents like 1-bromoethene-1-sulfonyl fluoride, which can be used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, shows the utility of bromo- and fluoro- substituted compounds in synthetic chemistry (Leng & Qin, 2018).

  • Material Science : Research into solid-state emissive materials, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, demonstrates the potential of methylsulfonyl-benzene derivatives in developing new fluorescent materials with unique properties like water solubility and pH-independence (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

  • Pharmacology : There's research on compounds like cis-5-fluro-2-methyl-1-[p-(methylsulfinyl)-benzylidenyl]-indene-3-acetic acid to understand their absorption, distribution, excretion, and metabolic fate in various species, highlighting the significance of such derivatives in drug development (Hucker et al., 1973).

  • Organic Synthesis : Compounds like 1-bromo-3,5-bis(trifluoromethyl)benzene are used as versatile starting materials in organometallic synthesis, indicating the role of halogenated benzene derivatives in synthetic organic chemistry (Porwisiak & Schlosser, 1996).

  • Chemical Reactivity Studies : Research into the sulfonation of benzene derivatives, such as halogenobenzenes, helps in understanding the chemical reactivity order and mechanisms involved in these processes, which is crucial for developing new chemical synthesis routes (Cerfontain, Zou, Bakker, & Griendt, 1994).

  • Nucleophilic Substitution Reactions : Studies on nucleophilic aromatic substitution of compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene provide insights into the synthesis of novel (pentafluorosulfanyl)benzenes, highlighting the versatility of fluoro-benzene derivatives in organic synthesis (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).

Safety and Hazards

The safety data sheet for “1-Bromo-3-fluoro-5-(methylsulfonyl)benzene” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

1-bromo-3-fluoro-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZWOUMGPHLUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-fluoro-5-(methylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-fluoro-5-(methylsulfonyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-fluoro-5-(methylsulfonyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-fluoro-5-(methylsulfonyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-fluoro-5-(methylsulfonyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-fluoro-5-(methylsulfonyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.